ethyl 2-[({[5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
ETHYL 2-[(2-{[5-CYANO-4-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a cyano group, a methoxyphenyl group, a pyrimidinyl group, and a cyclopenta[b]thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(2-{[5-CYANO-4-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic synthesisThe reaction conditions often require the use of strong bases, such as potassium hydroxide, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of catalytic processes could be employed to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(2-{[5-CYANO-4-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce other functional groups.
Substitution: The methoxy group can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl group, while reduction of the cyano group can produce an amine .
Scientific Research Applications
ETHYL 2-[(2-{[5-CYANO-4-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups.
Biological Research: It can be used as a probe to study biological pathways and interactions.
Material Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[(2-{[5-CYANO-4-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine contain thiophene rings and exhibit various pharmacological properties.
Pyrimidinyl Derivatives: Compounds with pyrimidinyl groups are known for their roles in medicinal chemistry and as building blocks for more complex molecules.
Uniqueness
ETHYL 2-[(2-{[5-CYANO-4-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its combination of functional groups and its potential for diverse applications. The presence of both the thiophene and pyrimidinyl moieties, along with the cyano and methoxyphenyl groups, provides a versatile platform for further chemical modifications and applications .
Properties
Molecular Formula |
C24H22N4O5S2 |
---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
ethyl 2-[[2-[[5-cyano-4-(4-methoxyphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H22N4O5S2/c1-3-33-23(31)19-15-5-4-6-17(15)35-22(19)26-18(29)12-34-24-27-20(16(11-25)21(30)28-24)13-7-9-14(32-2)10-8-13/h7-10H,3-6,12H2,1-2H3,(H,26,29)(H,27,28,30) |
InChI Key |
ISOPVVOHFRCSMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC(=C(C(=O)N3)C#N)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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